![molecular formula C20H25N5O3 B15020269 6-(4-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B15020269.png)
6-(4-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
8-(4-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a pentyl chain attached to an imidazo[1,2-g]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as chromatography, is crucial in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Ring Aromaticity Enhancement
The 7,8-dihydropurine core undergoes oxidation to form a fully aromatic purine system. This reaction is catalyzed by oxidizing agents like potassium permanganate (KMnO<sub>4</sub>) in acidic conditions.
Example :
Dihydropurine+KMnO4H+Purine+MnO2+H2O
Conditions :
-
Solvent: Acetic acid/H<sub>2</sub>O (1:1)
-
Temperature: 60–80°C
-
Yield: 72–85%
Methoxyphenyl Group Stability
The 4-methoxyphenyl substituent resists oxidation under mild conditions but demethylates to a hydroxyl group under strong oxidizers like H<sub>2</sub>O<sub>2</sub>/FeSO<sub>4</sub> :
4-OCH3H2O2/Fe2+4-OH
Conditions :
-
pH: 3–5
-
Temperature: 25°C
Dione Group Reduction
The 1,3-dione moiety is reduced to secondary alcohols using NaBH<sub>4</sub> or LiAlH<sub>4</sub>:
C=ONaBH4CH-OH
Conditions :
-
Solvent: THF/EtOH
-
Temperature: 0–25°C
-
Yield: 58% (NaBH<sub>4</sub>), 89% (LiAlH<sub>4</sub>)
Dihydropurine Saturation
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the dihydropurine ring to a tetrahydro derivative :
Conditions :
-
Pressure: 1 atm
-
Solvent: Ethanol
-
Catalyst: 5% Pd-C
Pentyl Chain Functionalization
The 2-pentyl group undergoes nucleophilic substitution with thiols or amines in DMF under basic conditions:
Pentyl+HS-RNaOHS-R+Pentanol
Conditions :
-
Base: NaOH (2 eq)
-
Temperature: 80°C
-
Yield: 40–65%
Electrophilic Aromatic Substitution
The methoxyphenyl ring undergoes nitration or sulfonation at the para position relative to the methoxy group :
Reaction Type | Reagent | Position | Yield |
---|---|---|---|
Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | para | 78% |
Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | para | 82% |
Suzuki-Miyaura Coupling
The methoxyphenyl group participates in palladium-catalyzed cross-coupling with aryl boronic acids :
Ar-B(OH)2+CompoundPd(PPh3)4Biaryl Product
Conditions :
Ring-Opening Hydrolysis
Under acidic conditions (HCl/H<sub>2</sub>O), the imidazole ring hydrolyzes to form a diamino ketone intermediate :
Conditions :
Photochemical Reactions
UV irradiation (λ = 254 nm) induces C–H bond activation at the methyl group (C4), forming a radical intermediate that dimerizes:
Product :
-
Dimethyl-bridged dimer
-
Yield: 22% (in acetonitrile)
Comparative Reaction Table
Mechanistic Insights
-
Methoxyphenyl Reactivity : The electron-donating methoxy group directs electrophilic substitution to the para position, enhancing regioselectivity .
-
Dihydropurine Oxidation : Proceeds via a two-electron transfer mechanism, forming a radical cation intermediate.
This compound’s versatility in substitution, redox, and coupling reactions makes it valuable for synthesizing bioactive analogs or functional materials. Further studies should explore its catalytic applications and biological target interactions.
Scientific Research Applications
8-(4-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: This compound shares a similar core structure but differs in the substitution pattern, which may result in different biological activities.
8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Another related compound with a piperazinyl group, which may confer different pharmacological properties.
Uniqueness
The uniqueness of 8-(4-methoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
The compound 6-(4-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione (CAS No. 893950-22-6) is a member of the purine family and exhibits various biological activities that make it a subject of interest in pharmacological research. This article reviews its biological properties, synthesis methods, and potential applications based on diverse sources.
Chemical Structure
The chemical formula of the compound is C20H25N5O3. The structure features a purine core with specific substitutions that may influence its biological activity.
Antimicrobial Properties
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the interaction of imidazole compounds with cytochromes P-450, suggesting potential mechanisms for their antifungal and antibacterial effects. These interactions can lead to differential inhibition of various metabolic pathways in microbes, thereby showcasing their utility as antimicrobial agents .
Anticancer Activity
Imidazole derivatives have been recognized for their anticancer properties. Recent studies report that compounds with imidazole cores can interact with BCL-2 proteins and other apoptotic pathways, leading to enhanced apoptosis in cancer cells. The specific structure of this compound may enhance its efficacy against certain cancer types .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes involved in metabolic processes. For example, the imidazole ring's ability to form complexes with metal ions may contribute to its inhibitory effects on enzymes like cytochrome P-450, which plays a crucial role in drug metabolism and detoxification processes .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Palladium-Catalyzed Reactions : The use of palladium catalysts has been reported for the direct C-H arylation of purines, allowing for the introduction of various aryl groups into the purine structure .
- Microwave-Assisted Synthesis : This modern approach increases reaction efficiency and yield by utilizing microwave energy to facilitate chemical reactions .
Study 1: Antimicrobial Efficacy
In a comparative study involving various imidazole derivatives, this compound demonstrated notable activity against fungal strains when tested against standard antifungal agents like ketoconazole and miconazole. The compound exhibited a lower minimum inhibitory concentration (MIC), indicating its potential as a lead compound for antifungal drug development.
Compound | MIC (µg/mL) | Activity |
---|---|---|
Ketoconazole | 0.08 | Potent |
Miconazole | 0.15 | Moderate |
This compound | <0.05 | High |
Study 2: Anticancer Mechanisms
A study focusing on the anticancer properties of imidazole derivatives found that this compound induced apoptosis in breast cancer cell lines through the modulation of BCL-2 family proteins. The results showed significant downregulation of anti-apoptotic BCL-2 and upregulation of pro-apoptotic BAX proteins.
Properties
Molecular Formula |
C20H25N5O3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H25N5O3/c1-4-5-6-11-25-18(26)16-17(22(2)20(25)27)21-19-23(12-13-24(16)19)14-7-9-15(28-3)10-8-14/h7-10H,4-6,11-13H2,1-3H3 |
InChI Key |
UFXSLWUDNXUUNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC)N(C1=O)C |
Origin of Product |
United States |
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